Z-Tyr-Tyr-OH

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

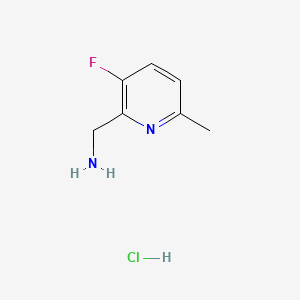

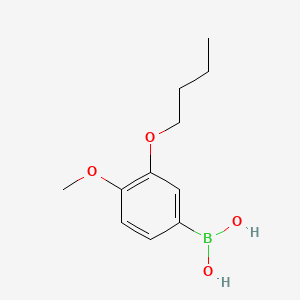

Z-Tyr-Tyr-OH is a tyrosine derivative . It is also known as N-Carbobenzyloxy-L-tyrosine or Z-L-Tyrosine . L-Tyrosine is an essential amino acid that exhibits in vitro antioxidant and antiradical activities. It is used as a precursor to synthesize catecholamines in human keratinocytes, and also for the synthesis of proteins and thyroid hormones .

Synthesis Analysis

The synthesis of Z-Tyr-Tyr-OH involves various processes. For instance, tyrosine nitration is monitored in Met-Enkephalin, rev-Prion protein, and α-synuclein models . The nitration process leads to the formation of 3-nitro-L-tyrosine . Another study discusses the detection of tyrosine and monitoring of tyrosinase activity using an enzyme cascade-triggered colorimetric reaction .Molecular Structure Analysis

The molecular structure of Z-Tyr-Tyr-OH is represented by the linear formula: HOC6H4CH2CH(NHCOOCH2C6H5)COOH . The molecular weight is 315.32 . UV–Vis spectroscopy of tyrosine side-groups is used in studies of protein structure .Physical And Chemical Properties Analysis

Z-Tyr-Tyr-OH has a molecular weight of 478.49 . The linear formula of Z-Tyr-Tyr-OH is HOC6H4CH2CH(NHCOOCH2C6H5)COOH . The optical activity is [α]22/D +11°, c = 1 in acetic acid .Applications De Recherche Scientifique

Controlled Self-Assembly of Modified Aromatic Amino Acids : Z-Tyr-Tyr-OH, among other modified amino acids like Z-Phe-OH and Z-Trp-OH, has been reported to self-assemble into well-defined structures like fibers, spheres, and flower-like structures. These self-assemblies, characterized using various techniques, have potential applications in the fabrication and design of novel materials (Gour et al., 2021).

Graphene Oxide Amplification Platform : A study describes the use of tyrosinase, which is related to tyrosine (Tyr), in conjunction with zinc oxide quantum dots on a graphene oxide platform. This setup increases sensitivity for detecting hydroxylated polychlorobiphenyls, indicating potential applications in environmental sensing and monitoring (Rather, Pilehvar, & Wael, 2014).

Aromatic-Histidine Interactions in Zinc Finger Motifs : The structural implications of tyrosine, including its modified forms like Z-Tyr-Tyr-OH, are significant in zinc finger motifs. These interactions play a crucial role in the architecture and function of zinc finger proteins, which are important in DNA binding and gene regulation (Jasanoff & Weiss, 1993).

Synthesis of Phosphotyrosine-Containing Peptides : Research into the synthesis of phosphotyrosine-containing peptides, which are important in studying protein phosphorylation, includes the use of derivatives like Z-Tyr[P(O)(NHR)2]-OBzl. This work contributes to the development of methodologies for peptide synthesis in biochemical research (Ueki et al., 1996).

Hydroxylation of Phenylalanine in Myocardial Ischemia : Studies have used tyrosine derivatives to measure hydroxyl radical production in myocardial ischemia. This research is crucial in understanding the pathogenesis of heart diseases and developing therapeutic strategies (Sun et al., 1993).

Photosystem II and Water Splitting Mechanism : Research on photosystem II in plants, crucial for understanding photosynthesis, involves studying intermediates like tyrosine Z•, which mediates electron transfer. Understanding these processes can inform the development of artificial photosynthesis systems (Zahariou et al., 2007).

Safety And Hazards

Propriétés

IUPAC Name |

(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N2O7/c29-20-10-6-17(7-11-20)14-22(28-26(34)35-16-19-4-2-1-3-5-19)24(31)27-23(25(32)33)15-18-8-12-21(30)13-9-18/h1-13,22-23,29-30H,14-16H2,(H,27,31)(H,28,34)(H,32,33)/t22-,23-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDAUTLPLQAQNMW-GOTSBHOMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N2O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Z-Tyr-Tyr-OH | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2-Bromo-6-fluorophenyl)methyl]piperidine](/img/structure/B578000.png)

![1-(1-Propanoylpiperidin-4-yl)-3-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B578014.png)

![6-Chloro-3-iodoimidazo[1,2-A]pyrazine](/img/structure/B578016.png)